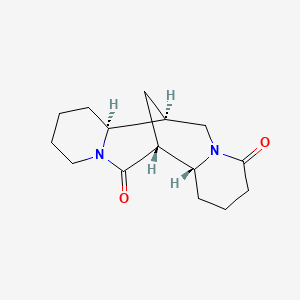
17-Oxolupanine
Beschreibung
17-Oxolupanine (C₁₅H₂₄N₂O₂), a quinolizidine alkaloid (QA), is a bicyclic tertiary amine with two carbonyl groups at positions 2 and 17 (2,17-dioxosparteine) . It is primarily found in Lupinus species (Fabaceae), such as L. polyphyllus, L. mariae-josephi, and L. hartwegii, and contributes to plant defense mechanisms against pathogens . Its molecular weight (262.36 g/mol) and fragmentation pattern (base peak at m/z 263 in CI-MS) distinguish it from other QAs . This compound is notable for its antifungal activity, particularly against Fusarium oxysporum, and is often found in synergistic QA mixtures .
Eigenschaften
CAS-Nummer |
4697-83-0 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione |
InChI |
InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2/t10-,11+,12-,13+/m0/s1 |
InChI-Schlüssel |
HBYSMHYHSFSCED-QNWHQSFQSA-N |
SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
Isomerische SMILES |
C1CCN2[C@@H](C1)[C@H]3C[C@@H](C2=O)[C@H]4CCCC(=O)N4C3 |
Kanonische SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
17-Oxolupanine |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Below is a comparative analysis with structurally related QAs:
Table 1: Structural Comparison of 17-Oxolupanine and Analogous QAs
Bioactivity and Functional Differences
Antifungal Activity
- This compound : Exhibits potent antifungal effects against F. oxysporum (>90% inhibition at 5 µg/µL) in synergistic mixtures with angustifoline, matrine, and 13α-hydroxylupanine . Fungicidal activity is observed in L. polyphyllus extracts containing this compound, unlike fungistatic QREs from other species .
- Lupanine : Despite being the most abundant QA in Lupinus (up to 67% of total QAs), it shows minimal antifungal contribution .
- 13α-Hydroxylupanine : Enhances antifungal synergy but is less effective alone .
- α-Isolupanine : Contributes moderately to antifungal activity but is less stable under metabolic conditions .
Distribution in Plant Organs
Research Findings and Implications
Synergistic Antifungal Mechanisms
QA mixtures containing this compound disrupt fungal membrane integrity and enzymatic processes. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


